3'-Chloro-2-morpholinomethyl benzophenone
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Overview
Description
3’-Chloro-2-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H18ClNO2 and a molecular weight of 315.79 g/mol . This compound is characterized by the presence of a benzophenone core substituted with a chloro group at the 3’ position and a morpholinomethyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-morpholinomethyl benzophenone typically involves the following steps:
Formation of Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Chloro Group: The chloro group can be introduced via a halogenation reaction using chlorine or a chlorinating agent like thionyl chloride.
Attachment of Morpholinomethyl Group: The morpholinomethyl group can be attached through a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with morpholine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for 3’-Chloro-2-morpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3’-Chloro-2-morpholinomethyl benzophenone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antitumor and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3’-Chloro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. Its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: A derivative used in the synthesis of pharmaceuticals like lorazepam.
Benzophenone: The parent compound, widely used in organic synthesis and as a UV blocker.
Morpholinomethyl derivatives: Compounds with similar structural features, used in various chemical and pharmaceutical applications.
Uniqueness
3’-Chloro-2-morpholinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and morpholinomethyl groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(3-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFETSNPGQUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643536 |
Source
|
Record name | (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-35-1 |
Source
|
Record name | Methanone, (3-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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